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Compound of Interest

Compound Name: Methyl 3,5-diacetoxybenzoate

Cat. No.: B185247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3,5-diacetoxybenzoate, a compound of interest in various research and development

applications. Due to the limited availability of direct experimental spectra in public databases,

this paper presents a combination of available mass spectrometry data and predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established

principles and analogous compounds. Furthermore, a detailed experimental protocol for its

synthesis is provided.

Spectroscopic Data Analysis
The structural characterization of Methyl 3,5-diacetoxybenzoate is crucial for its identification

and quality control. The following sections detail its mass spectrometry, and predicted NMR

and IR data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for Methyl 3,5-diacetoxybenzoate
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Parameter Value

Ionization Mode Electron Ionization (EI)

Molecular Weight 252.22 g/mol

Major Fragments (m/z) Predicted: 210, 168, 151, 123, 43

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling

constants for Methyl 3,5-diacetoxybenzoate are summarized below.

Table 2: Predicted ¹H NMR Data for Methyl 3,5-diacetoxybenzoate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.6 Triplet (t) 1H H-4 (Aromatic)

~ 7.2 Doublet (d) 2H H-2, H-6 (Aromatic)

~ 3.9 Singlet (s) 3H -COOCH₃ (Methyl)

~ 2.3 Singlet (s) 6H 2 x -OCOCH₃ (Acetyl)

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in

the molecule. The predicted chemical shifts for Methyl 3,5-diacetoxybenzoate are presented

below.

Table 3: Predicted ¹³C NMR Data for Methyl 3,5-diacetoxybenzoate (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~ 169 2 x C=O (Acetyl)

~ 165 C=O (Ester)

~ 151 C-3, C-5 (Aromatic, C-O)

~ 132 C-1 (Aromatic, C-COO)

~ 120 C-4 (Aromatic, CH)

~ 119 C-2, C-6 (Aromatic, CH)

~ 53 -COOCH₃ (Methyl)

~ 21 2 x -OCOCH₃ (Acetyl Methyl)

Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for Methyl 3,5-diacetoxybenzoate

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2960 - 2850 Weak Aliphatic C-H Stretch (Methyl)

~ 1765 Strong C=O Stretch (Acetyl Ester)

~ 1730 Strong C=O Stretch (Methyl Ester)

~ 1600, 1450 Medium Aromatic C=C Bending

~ 1200 Strong C-O Stretch (Ester)

Experimental Protocols
The synthesis of Methyl 3,5-diacetoxybenzoate is typically achieved through a two-step

process: the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate,
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followed by the acetylation of the hydroxyl groups.

Synthesis of Methyl 3,5-dihydroxybenzoate
This procedure is adapted from established esterification methods.

Materials:

3,5-dihydroxybenzoic acid

Methanol (MeOH)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an excess of methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the excess

methanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution

to neutralize the acid.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Methyl 3,5-diacetoxybenzoate
This procedure involves the acetylation of the dihydroxy intermediate.

Materials:

Methyl 3,5-dihydroxybenzoate

Acetic Anhydride ((Ac)₂O)

Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

Round-bottom flask

Stirring apparatus

Ice bath

Water

Ethyl Acetate (EtOAc)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Anhydrous Sodium Sulfate (Na₂SO₄)

Rotary evaporator

Procedure:
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Dissolve methyl 3,5-dihydroxybenzoate in an excess of acetic anhydride in a round-bottom

flask.

Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the

completion of the reaction.

Carefully quench the reaction by the slow addition of water in an ice bath to hydrolyze the

excess acetic anhydride.

Extract the product with ethyl acetate.

Wash the organic layer with a saturated sodium bicarbonate solution to remove any

remaining acetic acid, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain Methyl 3,5-diacetoxybenzoate.

The product can be further purified by recrystallization or column chromatography if

necessary.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

analysis of Methyl 3,5-diacetoxybenzoate.
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Caption: Synthetic and analytical workflow for Methyl 3,5-diacetoxybenzoate.

To cite this document: BenchChem. [In-depth Spectroscopic and Synthetic Analysis of
Methyl 3,5-diacetoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185247#spectroscopic-data-for-methyl-3-5-
diacetoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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